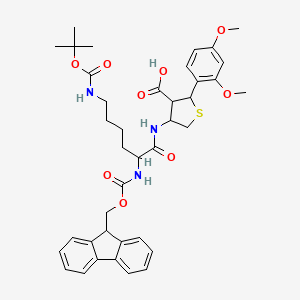

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH

Descripción general

Descripción

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is a complex amino acid derivative commonly used in peptide synthesis. It consists of an amino group protected by the Fmoc (9-fluorenylmethoxycarbonyl) group, a lysine side chain protected by the Boc (tert-butyloxycarbonyl) group, and a cysteine residue modified with a Psi(Dmp,H)pro group. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH typically involves multiple steps:

Fmoc Protection: : The amino group of lysine is protected using the Fmoc group.

Boc Protection: : The lysine side chain is protected with the Boc group.

Cysteine Modification: : The cysteine residue is modified with the Psi(Dmp,H)pro group.

Coupling: : The protected lysine and cysteine residues are coupled together to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reaction time, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: can undergo various chemical reactions, including:

Oxidation: : The cysteine residue can be oxidized to form disulfide bonds.

Reduction: : The compound can be reduced to remove protecting groups.

Substitution: : The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include iodine and oxidizing agents like hydrogen peroxide.

Reduction: : Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Disulfide Bonds: : Oxidation of cysteine residues forms disulfide bonds, resulting in cyclic peptides or cross-linked structures.

Deprotection Products: : Reduction reactions yield deprotected amino acids, which can be further used in peptide synthesis.

Aplicaciones Científicas De Investigación

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Peptide Synthesis: : It is a key reagent in the synthesis of peptides and proteins, allowing for the creation of complex biomolecules.

Drug Development: : The compound is used in the development of therapeutic peptides and proteins, which can be used as drugs or drug candidates.

Biological Studies: : It is used in biological studies to understand protein structure and function, as well as in the study of protein-protein interactions.

Mecanismo De Acción

The mechanism by which Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH exerts its effects involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups ensure that the amino and lysine side chain groups remain unreactive until the appropriate deprotection steps are taken. The cysteine residue can form disulfide bonds, which are crucial for the stability and function of the synthesized peptides.

Comparación Con Compuestos Similares

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is similar to other Fmoc-protected amino acids used in peptide synthesis, such as Fmoc-Lys(Boc)-OH and Fmoc-Cys(Trt)-OH . its unique combination of protecting groups and cysteine modification makes it particularly useful for specific applications in peptide synthesis and drug development.

List of Similar Compounds

Fmoc-Lys(Boc)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Lys(Fmoc)-OH

Fmoc-Cys(Acm)-OH

Fmoc-Cys(Mmt)-OH

Actividad Biológica

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH is a specialized peptide compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

1. Chemical Structure and Properties

- Molecular Formula : C₃₈H₄₅N₃O₉S

- Molecular Weight : 719.84 g/mol

- CAS Number : 1926163-07-6

The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a Boc (tert-butyloxycarbonyl) group, and a cysteine derivative with a Psi(Dmp,H)pro modification, which enhances its stability and reduces aggregation during synthesis.

2. Synthesis Techniques

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) methods. The incorporation of pseudoproline dipeptides is particularly noteworthy as they help prevent peptide aggregation, which is a common challenge in peptide synthesis. This modification allows for better yield and purity of the final product .

3.1 Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

3.2 Immunomodulatory Effects

The compound also shows potential immunomodulatory effects, similar to other peptides like human β-defensin 3 (HBD-3), which interacts with immune receptors and modulates immune responses . Research demonstrates that such peptides can influence cytokine production and enhance host defense mechanisms.

4.1 Study on Antimicrobial Efficacy

In a recent study presented at the European Peptide Symposium, researchers evaluated the minimum inhibitory concentration (MIC) of various peptide compounds, including those derived from this compound. The findings suggested that these compounds could effectively target resistant bacterial strains .

4.2 Structural Analysis

Structural studies utilizing mass spectrometry and HPLC have confirmed the integrity and biological activity of synthesized peptides. The incorporation of pseudoproline has been shown to stabilize the conformation of peptides, enhancing their biological efficacy .

5. Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Antimicrobial Activity | Immunomodulatory Effects |

|---|---|---|---|

| This compound | 719.84 g/mol | High | Moderate |

| Human β-defensin 3 | ~4500 g/mol | Very High | High |

| Fmoc-Cys(StBu)-OH | ~500 g/mol | Moderate | Low |

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)-4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]thiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3O9S/c1-39(2,3)51-37(46)40-19-11-10-16-30(42-38(47)50-21-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29)35(43)41-31-22-52-34(33(31)36(44)45)28-18-17-23(48-4)20-32(28)49-5/h6-9,12-15,17-18,20,29-31,33-34H,10-11,16,19,21-22H2,1-5H3,(H,40,46)(H,41,43)(H,42,47)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUFCMLAJDLDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.